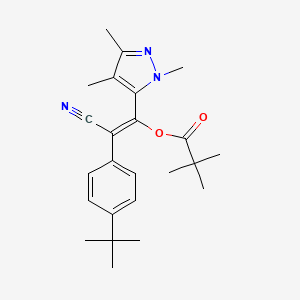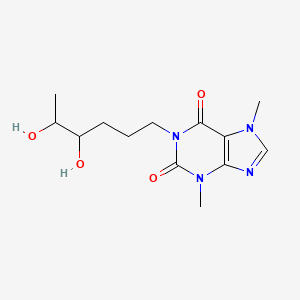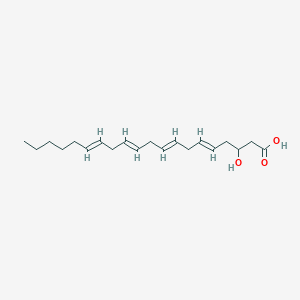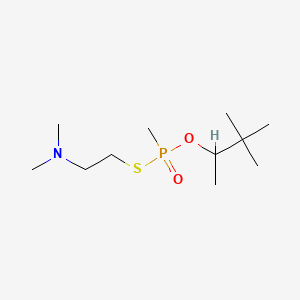
Trihydrogen orthosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihydrogensilicate(1-) is a monovalent inorganic anion that consists of silicic acid in which one of the four OH groups has been deprotonated. It is a silicate ion and a monovalent inorganic anion. It is a conjugate base of a silicic acid. It is a conjugate acid of a dihydrogensilicate(2-).
科学的研究の応用
Radioactive Waste Disposal : Anhydrous tri- and tetravalent actinide orthophosphates, including orthosilicates, are investigated for creating mineral-like matrices for the safe disposal of radioactive waste. These compounds, characterized by their structural variety and stability in extreme conditions, offer potential for safe disposal solutions (Orlova, 2007).
Fusion Engineering : Lithium orthosilicate is a material of interest in fusion engineering for the production of tritium. Research explores its use in fission research reactors, highlighting its potential as an external tritium supplier in fusion research facilities (Hadad et al., 2016).
Tritium Breeding in Fusion Reactors : Lithium orthosilicate is a candidate material for tritium breeding in fusion reactor blankets. The release of tritium from this material is influenced by factors such as adsorption and desorption of water, making it a crucial area of study (Schauer & Schumacher, 1989).
Improving Ceramic Tritium Breeder Materials : Research has been conducted on fabricating lithium orthosilicate pebbles with additions of titania to create two-phase breeder pebbles. These modified pebbles could potentially combine the advantages of lithium orthosilicate and metatitanate breeder ceramics (Knitter et al., 2013).
Surface Characterization for Tritium Release : Studies on the surface characterization of lithium orthosilicate and its impact on tritium release are significant for understanding the desorption mechanism from the surface of the pebbles, which is crucial in determining the chemical form and release rate of tritium (Kolb et al., 2012).
Catalysis in Isotope Exchange Reactions : Lithium orthosilicate's isotope exchange reaction, crucial in tritium-breeding in fusion reactors, can be promoted by adding noble metals with catalytic functions, enhancing the reaction rate and lowering activation energy (Mochizuki et al., 2010).
特性
製品名 |
Trihydrogen orthosilicate |
|---|---|
分子式 |
H3O4Si- |
分子量 |
95.11 g/mol |
IUPAC名 |
trihydroxy(oxido)silane |
InChI |
InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |
InChIキー |
KPJHDISCEXZBKC-UHFFFAOYSA-N |
正規SMILES |
O[Si](O)(O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)







![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)




